molecular formula C4H8NO3S- B1238113 4-(Dioxo-lambda(6)-sulfanyl)morpholine

4-(Dioxo-lambda(6)-sulfanyl)morpholine

Cat. No. B1238113
M. Wt: 150.18 g/mol
InChI Key: GGPXNAKFKYDIHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dioxo-lambda(6)-sulfanyl)morpholine is a member of morpholines.

Scientific Research Applications

Antimicrobial Applications

4-(Phenylsulfonyl) morpholine, a compound related to 4-(Dioxo-lambda(6)-sulfanyl)morpholine, has demonstrated antimicrobial properties and modulating activity against standard and multi-resistant strains of bacteria and fungi. It's notably effective in combination with amikacin against P. aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) (Oliveira et al., 2015).

Electrochemical Sensing Applications

The microwave-assisted macrocyclization reaction of a compound containing the morpholine group has led to novel iron(II) sulfanyl porphyrazine, characterized for its electrochemical properties. The synthesized material showed potential as an electrocatalyst for organic compounds, including bioactive components, and could be used in the design of electrochemical sensors and biosensors (Koczorowski et al., 2019).

Applications in Chemical Transformations

The sulfanyl-substituted bicyclic dioxetanes, related to the chemical family of 4-(Dioxo-lambda(6)-sulfanyl)morpholine, have shown potential in base-induced chemiluminescence. These compounds demonstrate stability at room temperature and produce light under certain conditions, indicating potential applications in analytical chemistry and possibly in imaging technologies (Watanabe et al., 2010).

Synthetic Applications in Pharmaceuticals

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a compound structurally similar to 4-(Dioxo-lambda(6)-sulfanyl)morpholine, have been synthesized for biological interest, particularly in antimicrobial activities. The derivatives showed good to potent antimicrobial activity, with sulfonamide derivatives exhibiting more potent antifungal properties compared to carbamate derivatives (Janakiramudu et al., 2017).

Applications in Medicinal Chemistry

A variety of medicinal chemistry applications have been identified, including the use of morpholine derivatives in the synthesis of various pharmacologically active compounds. These studies showcase the versatile nature of morpholine-based compounds in drug development and their potential in addressing a range of biological targets (Kravchenko et al., 2005; Kravchenko et al., 2006; Nowak et al., 2015; Ibiş et al., 2010; Thiruvalluvar et al., 2007; Piskorz et al., 2017; Pernak et al., 2011; Egorov et al., 2019; Munteanu & Apetrei, 2021; Supuran et al., 2013; Taouss et al., 2013).

properties

Product Name

4-(Dioxo-lambda(6)-sulfanyl)morpholine

Molecular Formula

C4H8NO3S-

Molecular Weight

150.18 g/mol

IUPAC Name

morpholine-4-sulfinate

InChI

InChI=1S/C4H9NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2,(H,6,7)/p-1

InChI Key

GGPXNAKFKYDIHA-UHFFFAOYSA-M

SMILES

C1COCCN1S(=O)[O-]

Canonical SMILES

C1COCCN1S(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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